molecular formula C20H22ClFN2O3S B6495923 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 941955-59-5

2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B6495923
CAS No.: 941955-59-5
M. Wt: 424.9 g/mol
InChI Key: GAGPFSYLSWSDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. Compounds featuring a chlorobenzenesulfonyl-piperidine scaffold, similar to this one, have been identified as key structural motifs in the development of novel antagonists for G protein-coupled receptors (GPCRs) . Research into related sulfonyl-containing piperidine compounds has shown their potential in modulating inflammatory pathways, with specific applications in the study of receptors like the chemokine-like receptor 1 (CMKLR1) . The mechanism of action for such molecules often involves orthosteric or allosteric binding within the receptor's pocket, competitively inhibiting the activation by endogenous ligands . The integration of the 4-fluorophenylmethyl group in this acetamide derivative is a common strategy in drug discovery to fine-tune properties like metabolic stability and binding affinity. This compound is provided For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3S/c21-16-6-10-19(11-7-16)28(26,27)24-12-2-1-3-18(24)13-20(25)23-14-15-4-8-17(22)9-5-15/h4-11,18H,1-3,12-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGPFSYLSWSDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide, with the CAS number 941955-59-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClFN2O3SC_{20}H_{22}ClFN_{2}O_{3}S, with a molecular weight of 424.9 g/mol. The structure includes a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and an acetamide moiety linked to a 4-fluorophenyl group. This configuration suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonyl group is known to enhance binding affinity through hydrogen bonding, while the fluorinated aromatic ring may increase lipophilicity, facilitating membrane penetration.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism or signaling pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing physiological responses such as neurotransmission or inflammatory processes.

Biological Activity

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Antidepressant Activity : Some studies suggest that piperidine derivatives can modulate serotonin and norepinephrine levels, indicating potential use in treating depression.
  • Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory properties, which may be relevant for conditions like arthritis.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting tumor growth by interfering with cancer cell signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantIncreased serotonin levels in animal models
Anti-inflammatoryReduced cytokine production in vitro
AnticancerInhibition of cell proliferation in cancer lines

Pharmacological Research

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the piperidine ring or the introduction of additional functional groups have been explored to improve efficacy and reduce toxicity.

Notable Findings:

  • Enhanced Efficacy : Derivatives with additional methyl groups showed improved binding affinity to target receptors.
  • Toxicity Profiles : Preliminary toxicity assessments indicate that certain modifications can reduce adverse effects while maintaining therapeutic benefits.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests interactions with biological targets, making it a candidate for drug discovery.

Key Points :

  • Enzyme Inhibition : The sulfonamide group may enhance binding to enzyme active sites, potentially leading to the development of inhibitors for various diseases.
  • Receptor Modulation : The piperidine ring structure is common in many bioactive compounds, suggesting that this compound might modulate receptor activity effectively.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for diverse chemical reactions.

Applications :

  • Synthesis of Complex Molecules : It can be used to synthesize derivatives with varied biological activities.
  • Functional Group Transformations : The presence of sulfonyl and acetamide groups facilitates further chemical modifications.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesKnown Biological ActivityPotential Applications
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)methylacetamideChlorobenzenesulfonyl, PiperidinePotential enzyme inhibitorDrug development
2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[phenethyl]acetamideMethyl instead of chlorineModerate receptor modulatorResearch on receptor interactions
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(furan)acetamideFuran ring substitutionPossible anti-inflammatory agentSynthesis of anti-inflammatory drugs

Case Study 1: Enzyme Inhibition Studies

A study conducted on similar sulfonamide compounds demonstrated their efficacy as inhibitors for specific enzymes involved in cancer pathways. The results indicated that modifications in the piperidine structure could significantly enhance binding affinity and selectivity.

Case Study 2: Receptor Interaction Analysis

Research involving receptor binding assays showed that compounds with piperidine structures exhibited varied affinities towards dopamine receptors. This suggests that the target compound could be explored further for neurological applications.

Comparison with Similar Compounds

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide

  • Structure : Differs in the acetamide substituent (4-ethylphenyl vs. 4-fluorobenzyl).
  • In contrast, the fluorobenzyl group in the target compound improves metabolic stability and may enhance target affinity due to fluorine’s electronegativity .
  • Molecular Weight : 421.0 g/mol (vs. ~435 g/mol for the target compound, estimated).

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

  • Structure : Replaces the piperidine ring with a piperazine scaffold and positions the sulfonyl group on a pendant phenyl ring.
  • Impact: Piperazine’s flexibility and basic nitrogen may alter binding kinetics.

Pharmacologically Active Analogues

W-15 and W-18

  • Structure : Piperidinylidene sulfonamides with phenylethyl substituents (e.g., W-15: 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide).
  • Pharmacology : These compounds exhibit opioid receptor activity, though with lower potency than fentanyl .
  • Key Difference : The target compound’s acetamide moiety replaces the sulfonamide in W-15, which may shift receptor selectivity (e.g., from µ-opioid to σ or NMDA receptors) .

N-(2-Fluorophenyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide

  • Structure : Substitutes the sulfonyl group with a benzoyl moiety.
  • The ortho-fluorine on the phenyl ring may sterically hinder binding compared to the para-fluorine in the target compound .

Physicochemical and ADME Properties

Property Target Compound 4-Ethylphenyl Analog Piperazine Analog
Molecular Weight (g/mol) ~435 421.0 ~414
LogP (Estimated) ~3.5 (moderate lipophilicity) ~4.0 (higher lipophilicity) ~2.8 (lower lipophilicity)
Hydrogen Bond Acceptors 5 5 6
Metabolic Stability High (due to C-F bond) Moderate Moderate
  • Key Observations :
    • The fluorobenzyl group in the target compound balances lipophilicity and solubility, favoring blood-brain barrier penetration .
    • Piperazine-based analogues (e.g., ) exhibit reduced LogP, which may limit CNS activity but improve renal clearance.

Preparation Methods

Piperidine Ring Functionalization

The 2-piperidinylacetamide moiety is synthesized via nucleophilic substitution or reductive amination. Patent EP0983238A1 highlights the resolution of piperidyl acetamide stereoisomers using chiral auxiliaries or chromatography to ensure enantiomeric purity. For racemic mixtures, fractional crystallization with tartaric acid derivatives achieves separation.

Sulfonylation of Piperidine

The introduction of the 4-chlorobenzenesulfonyl group occurs through reaction with 4-chlorobenzenesulfonyl chloride under basic conditions. A representative procedure from PubChem (CID 1147316) employs triethylamine in dichloromethane at 0–5°C to minimize side reactions. The sulfonylation yield typically exceeds 80% when using a 1.2:1 molar ratio of sulfonyl chloride to piperidine.

Acetamide Coupling

The final step involves coupling the sulfonylated piperidine with 4-fluorobenzylamine. A method analogous to EvitaChem’s synthesis of (E)-N-[2-[4-(2-hydroxypropanoyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide uses carbodiimide-based activation (e.g., EDC/HOBt) in THF to form the acetamide bond. The reaction proceeds at room temperature for 12–24 hours, achieving yields of 70–85%.

Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Sulfonylation : Dichloromethane or toluene at 0–25°C prevents sulfonate ester formation.

  • Amide Coupling : Polar aprotic solvents (THF, DMF) enhance reactivity, while temperatures above 40°C risk racemization.

Catalysts and Reagents

  • Base : Triethylamine or pyridine neutralizes HCl during sulfonylation.

  • Coupling Agents : EDC/HOBt or DCC/DMAP systems improve acetamide bond formation efficiency.

Yield Optimization Strategies

StepOptimal ConditionsYield (%)Source
Sulfonylation0°C, 2h, Et₃N82–88
Acetamide CouplingRT, 24h, EDC/HOBt70–85
PurificationColumn chromatography95+ purity

Industrial-Scale Production

Continuous Flow Synthesis

Adapting methods from EvitaChem, a continuous flow reactor reduces reaction times by 50% compared to batch processes. Key parameters:

  • Residence Time : 30 minutes for sulfonylation.

  • Temperature Control : Jacketed reactors maintain ±2°C precision.

Green Chemistry Approaches

  • Solvent Recycling : Distillation recovers >90% of THF and dichloromethane.

  • Catalyst Recovery : Immobilized HOBt on silica gel reduces waste.

Challenges and Mitigation

Stereochemical Control

Racemization during acetamide coupling is minimized by:

  • Low-temperature reactions (<25°C).

  • Chiral ligands (e.g., BINAP) in asymmetric syntheses.

Byproduct Formation

  • Sulfonate Esters : Suppressed via slow sulfonyl chloride addition and excess base.

  • Diacetylation : Avoided by stoichiometric control of acetylating agents.

Recent Advances (Post-2020)

Photoredox Catalysis

Visible-light-mediated coupling reduces energy consumption by 40%, as demonstrated in analogous sulfonamide syntheses.

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic intermediates achieves >99% enantiomeric excess, per EP0983238A1 .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine derivatives and sulfonyl chlorides. Key steps include sulfonylation of the piperidine ring, followed by coupling with 4-fluorobenzylamine via amide bond formation. Reaction optimization (e.g., using DCC/DMAP for coupling) and purification via column chromatography or recrystallization are critical for yield improvement. Thin-layer chromatography (TLC) is used to monitor reaction progress .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to verify substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). High-performance liquid chromatography (HPLC) or elemental analysis ensures purity (>95%) .

Q. What in vitro assays are used for preliminary bioactivity screening?

  • Methodological Answer : Common assays include:

  • Enzyme inhibition : Fluorescence-based or colorimetric assays (e.g., protease or kinase inhibition).
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets).
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines.
    IC₅₀ values are calculated using non-linear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

  • Methodological Answer : Systematic modifications to the piperidine ring (e.g., replacing 4-chlorobenzenesulfonyl with other sulfonyl groups) or the 4-fluorobenzyl moiety are tested. Parallel synthesis and high-throughput screening (HTS) identify key pharmacophores. Molecular docking (AutoDock Vina) predicts binding interactions with target proteins .

Q. What experimental strategies resolve contradictory bioactivity data across different cell models?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Assess cell-line-specific factors (e.g., receptor expression levels via qPCR). Employ multivariate statistical analysis (e.g., PCA) to identify confounding variables .

Q. How is X-ray crystallography employed to determine the compound's three-dimensional structure?

  • Methodological Answer : Single crystals are grown via vapor diffusion. Diffraction data collected at synchrotron facilities are processed with XDS and refined using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). The CCDC deposition (e.g., CCDC 1234567) validates structural details .

Q. What in silico approaches predict metabolic stability and toxicity?

  • Methodological Answer : Use SwissADME for predicting CYP450 metabolism and ProTox-II for toxicity profiling. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability in lipid bilayers. ADMET properties (e.g., BBB permeability) are modeled using QSAR .

Q. How can chiral separation techniques resolve enantiomers of this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and polar organic mobile phases (e.g., ethanol/heptane) achieves baseline separation. Circular dichroism (CD) spectroscopy confirms enantiomeric purity. Enantioselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) is an alternative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.